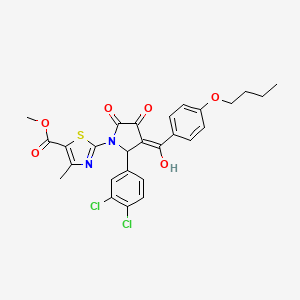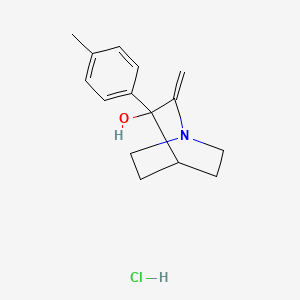
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinuclidine core, which is a bicyclic amine, and a methylene group attached to a p-tolyl group. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride typically involves a multi-step process. One common method starts with the preparation of the quinuclidine core, followed by the introduction of the methylene and p-tolyl groups. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinuclidine core or the p-tolyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of reduced quinuclidine derivatives.
Substitution: Formation of substituted quinuclidinol derivatives.
科学的研究の応用
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride involves its interaction with specific molecular targets. The quinuclidine core can interact with receptors or enzymes, potentially modulating their activity. The methylene and p-tolyl groups may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.
類似化合物との比較
Similar Compounds
3-(p-Tolyl)-3-quinuclidinol: Lacks the methylene group, which may affect its reactivity and applications.
2-Methylene-3-phenyl-3-quinuclidinol: Similar structure but with a phenyl group instead of a p-tolyl group, which can influence its chemical properties and biological activity.
Uniqueness
2-Methylene-3-(p-tolyl)-3-quinuclidinol hydrochloride is unique due to the presence of both the methylene and p-tolyl groups, which can enhance its reactivity and potential applications. The hydrochloride form also improves its solubility, making it more versatile for various research and industrial purposes.
特性
CAS番号 |
82380-43-6 |
|---|---|
分子式 |
C15H20ClNO |
分子量 |
265.78 g/mol |
IUPAC名 |
2-methylidene-3-(4-methylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C15H19NO.ClH/c1-11-3-5-13(6-4-11)15(17)12(2)16-9-7-14(15)8-10-16;/h3-6,14,17H,2,7-10H2,1H3;1H |
InChIキー |
JOQWMUPYRUSRSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(C3CCN(C2=C)CC3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
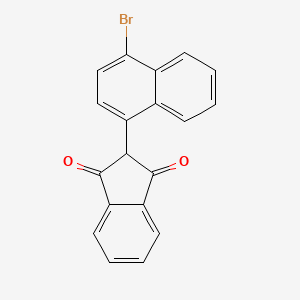
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
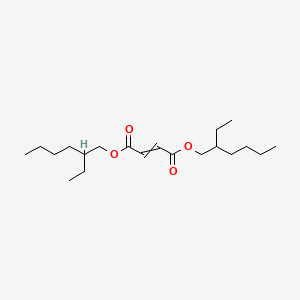
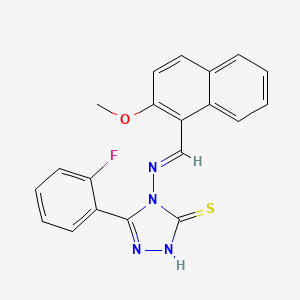
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)

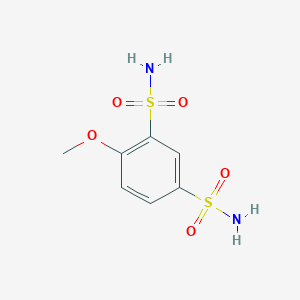
![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)

